4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

Coumarin synthesis Nucleophilic aromatic substitution Heterocyclic building blocks

Medicinal chemistry teams requiring C4 diversification of coumarin-3-carbaldehyde scaffolds often face multi-step protection/deprotection with 4-hydroxy analogs. This 4-chloro derivative solves this with orthogonal reactive sites: • C3-formyl enables initial condensation/Schiff base formation • C4-chloro serves as nucleofuge for SNAr, Pd-catalyzed cross-coupling, or direct amination • Single-step access to 4-aryl-3-formylcoumarins via triarylbismuth cross-coupling (inaccessible from 4-OH analog) • ≥97% purity ensures reproducible library production; thermally stable for routine lab and kg-scale use • Demonstrated anti-inflammatory scaffold: derived chromenyl-furan carboxylate 5k IC₅₀ = 0.047 µM (vs. prednisolone 0.033 µM), with in vivo validation in LPS mouse model

Molecular Formula C10H5ClO3
Molecular Weight 208.6 g/mol
CAS No. 50329-91-4
Cat. No. B1361819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-oxo-2h-chromene-3-carbaldehyde
CAS50329-91-4
Molecular FormulaC10H5ClO3
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)Cl
InChIInChI=1S/C10H5ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H
InChIKeyCLLLQUGVEQADNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-oxo-2H-chromene-3-carbaldehyde: Dual-Electrophilic Coumarin Building Block


4-Chloro-2-oxo-2H-chromene-3-carbaldehyde (synonym: 4-chloro-3-formylcoumarin; molecular formula C₁₀H₅ClO₃, MW 208.60, mp 126–130 °C) is a 3,4-disubstituted coumarin derivative that serves as a versatile precursor in medicinal chemistry and heterocyclic synthesis . The compound is commercially available at ≥97% purity (Sigma-Aldrich specification) and is recognized as a multifaceted building block for constructing 3,4-substituted coumarins as well as 5-, 6-, and 7-membered ring-fused coumarin heterocycles via classical, metal-catalyzed, and green reaction protocols [1]. Its defining structural feature is the combination of a chlorine atom at the C4 position (serving as a nucleofuge) with a formyl group at C3 (enabling condensation and cyclocondensation chemistry), creating orthogonal reactive sites that support sequential, chemoselective transformations [2].

1
Sequential diversification: orthogonally address C3 formyl then C4 chloro
Class-level inference
2
Pd-catalyzed cross-coupling: chemoselective C4 arylation retains C3 formyl
Reported method context
3
Lab-stable procurement: 97% purity, ambient storage, routine handling
Supplier specification

Why 4-Chloro-3-formylcoumarin Outperforms Its Analogues


The chlorine substituent at C4 is the critical determinant of reactivity that differentiates this compound from in-class analogs. 4-Hydroxy-3-formylcoumarin (CAS 51751-34-9) bears a hydroxyl group that is a substantially poorer leaving group for nucleophilic aromatic substitution (SNAr), rendering it incapable of participating in Pd-catalyzed cross-coupling, direct amination, or thiolate generation reactions that proceed efficiently with the 4-chloro derivative [1]. The unsubstituted coumarin-3-carbaldehyde lacks any leaving group at C4 altogether, precluding C4 functionalization. While the 4-azido analog (4-azido-3-coumarincarbaldehyde) has been explicitly reported by Steinführer et al. as superior in nucleophilic substitution reactivity, this advantage is offset by pronounced thermolability that restricts its practical handling and scalability [2]. The 4-chloro compound thus occupies a unique position: sufficiently reactive for diverse transition-metal-catalyzed and organocatalytic transformations, yet thermally stable enough for routine laboratory and kilogram-scale use [3].

4-Chloro vs. 4-Hydroxy Risk C4-SNAr, cross-coupling, and amination pathways may be entirely inaccessible from the 4-hydroxy analog. Reactivity mismatch
4-Chloro vs. 4-Azido Risk The 4-azido analog is reported as thermolabile; stability and scalability may not transfer to routine campaigns. Stability mismatch
4-Chloro vs. Unsubstituted Risk Parent coumarin-3-carbaldehyde lacks a C4 handle; sequential diversification strategies cannot be replicated. Architecture mismatch

Quantitative Differentiation: 4-Chloro-3-formylcoumarin vs. Analogues


C4 Leaving-Group Reactivity: Chloro vs. Hydroxy in SNAr

The C4 chlorine of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde functions as a competent leaving group for SNAr reactions, enabling selective displacement by amines, thiols, and carbon nucleophiles while preserving the C3 formyl group. In contrast, 4-hydroxy-3-formylcoumarin (CAS 51751-34-9) possesses a hydroxyl group with substantially higher pKaH of the conjugate acid (H₂O vs. HCl), making it orders of magnitude less reactive toward nucleophilic displacement under comparable conditions [1]. A direct experimental demonstration is provided by the three-component coupling of 4-hydroxycoumarin with 4-chloro-3-formylcoumarin: the chloro compound acts as the electrophilic partner while the hydroxy compound serves as the nucleophile, yielding pyran-fused biscoumarins in 45% yield (major product) with no evidence of the reverse role [2].

C4 Leaving-Group Reactivity
Reported comparison
ΔpKa ≈ 22.7 log units; >10¹⁰-fold difference in leaving-group propensity vs. 4-hydroxy analog.
Supports C4 functionalization workflow fit.
SNAr reactivity inferred from literature protocols; direct kinetic comparison not performed.
Coumarin synthesis Nucleophilic aromatic substitution Heterocyclic building blocks

Stability-Reactivity Trade-off: 4-Chloro vs. 4-Azido

Steinführer et al. (1992) conducted a direct head-to-head comparison and stated unambiguously that 4-azido-3-coumarincarbaldehydes (2a–d) are superior to the corresponding 4-chloro-3-coumarincarbaldehydes (1a–d) in nucleophilic substitution reactions, but this superiority is qualified by the critical caveat of thermolability [1]. The azido compounds are prepared from the chloro derivatives by reaction with NaN₃ in aqueous acetone and exhibit enhanced reactivity due to the superior nucleofugality of the azide ion. However, organic azides are known to undergo thermal decomposition with N₂ evolution, and the authors explicitly note that the azido derivatives must be handled with caution due to their thermolability [1]. The 4-chloro compound, by contrast, is stable at ambient temperature with a defined melting point of 126–130 °C and can be stored under standard laboratory conditions without special precautions [2].

Stability-Reactivity Trade-off
Head-to-head comparison
4-Chloro: mp 126–130 °C, bench-stable. 4-Azido: explicitly thermolabile, requires fresh preparation.
Supports selection for routine lab procurement.
Superior reactivity of azido analog offset by thermal instability (Steinführer et al.).
Azide chemistry Thermal stability Precursor selection

Pd-Catalyzed Chemoselective Cross-Coupling Preserving C3 Formyl

Rao et al. (2022) disclosed a Pd-catalyzed threefold cross-coupling of triarylbismuth reagents with 4-chloro-3-formylcoumarins that proceeds with complete chemoselectivity: the C4 chlorine is displaced by the aryl group while the C3 formyl group remains intact [1]. This chemoselectivity is structurally dependent on the 4-chloro substitution pattern. The 4-hydroxy analog cannot undergo this transformation because hydroxide is not a competent leaving group for Pd-catalyzed cross-coupling. Similarly, the 4-bromo analog, while potentially more reactive in oxidative addition, would present higher cost and lower commercial availability (the 4-bromo-3-formylcoumarin is not a standard catalog item from major suppliers). The method was successfully demonstrated with electronically diverse triarylbismuth reagents, producing 4-aryl-3-formylcoumarins in high yields under Pd-catalyzed conditions [1].

Pd-Catalyzed Cross-Coupling
Reported method
Complete chemoselectivity: C4 arylation with triarylbismuth, C3 formyl retention.
Enables single-step 4-aryl-3-formylcoumarin synthesis.
Inaccessible from 4-hydroxy analog; 4-bromo analog not a standard catalog item.
Palladium catalysis Cross-coupling 4-Aryl-3-formylcoumarins

TNF-α Inhibition by Chromenyl-furan Carboxylate Derivatives

Kurma et al. (2020) synthesized a series of 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates via cycloaddition of 4-chloro-2-oxo-2H-chromene-3-carbaldehydes with activated alkynes and evaluated their in vitro anti-inflammatory activity [1]. The most potent compound, 5k, exhibited TNF-α inhibition with an IC₅₀ of 0.047 ± 0.001 µM, which approaches the potency of the clinical standard prednisolone (0.033 ± 0.002 µM). Compound 5i (0.423 ± 0.022 µM) and compound 5k were selected for in vivo evaluation in an LPS-induced mice model, where 5i was identified as the most potent and showed significant reduction in both TNF-α and IL-6 levels [1]. This derivative-level activity demonstrates that the 4-chloro-3-formylcoumarin scaffold can serve as an entry point to bioactive molecules with near-clinical-standard potency.

TNF-α Inhibition (Derivative 5k)
Assay context
IC₅₀ = 0.047 ± 0.001 µM
Reported cell-model response context.
Prednisolone comparator IC₅₀ = 0.033 µM. In vivo LPS model data available for derivative 5i.
Anti-inflammatory agents TNF-α inhibition Coumarin-furan hybrids

Antimicrobial Activity of Coumarin Schiff Base Derivatives

Bairagi et al. (2009) synthesized a series of 4-chloro-3-((substituted-phenylimino)methyl)-2H-chromen-2-ones by condensing 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with substituted anilines and evaluated their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi [1]. Among the nine derivatives (3a–i), compound 3C was identified as the most active, exhibiting a minimum inhibitory concentration (MIC) of 15 µg/mL against all tested organisms. The structure-activity analysis revealed that the 3-chloro substituent on the phenylimino moiety was most important for high-order activity, while the 4-chloro substituent on the coumarin core provides the essential electrophilic anchor for Schiff base formation [1]. A related study by the DOAJ-indexed research group confirmed that 'seldom did a particular structural modification lead to uniform alteration in activity in all tests,' highlighting the non-trivial nature of the SAR and the value of the 4-chloroformyl scaffold as a diversification platform [2].

Antimicrobial Activity (Schiff Base 3C)
Screening context
MIC = 15 µg/mL
Supports antimicrobial screening context.
Active against Gram-positive, Gram-negative, and fungal strains in broth dilution assay.
Antimicrobial agents Schiff bases MIC determination

Orthogonal C3/C4 Reactivity for Sequential Diversification

A defining advantage of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde over mono-functional coumarin-3-carbaldehydes is the presence of two electronically differentiated electrophilic sites that can be addressed in a programmed sequence [1]. The C3 formyl group can first be condensed with hydrazines, hydrazides, or active methylene compounds to form hydrazones, pyrazoles, or Knoevenagel adducts, after which the C4 chlorine remains available for subsequent nucleophilic displacement, Pd-catalyzed cross-coupling, or cyclocondensation [1]. This is demonstrated by Gouda et al. (2023), who first condensed the aldehyde with cyanoacetohydrazide to form N'-[(4-chloro-2-oxo-2H-chromen-3-yl)methylene]-2-cyanoacetohydrazide in excellent yield, and then utilized this intermediate as a building block for further heterocycle-fused coumarins [2]. In contrast, 2-oxo-2H-chromene-3-carbaldehyde (the unsubstituted parent) offers only a single reactive site (C3 formyl), precluding any sequential diversification strategy. The 7-substituted analogs (e.g., 7-dimethylamino- or 7-methoxy-coumarin-3-carbaldehyde) are optimized for fluorescence applications but similarly lack a second reactive handle [3].

Orthogonal C3/C4 Reactivity
Class-level inference
2 orthogonal electrophilic sites vs. 1 site for parent coumarin-3-carbaldehyde.
Supports divergent library synthesis workflow.
Sequential processing reduces distinct precursor count and supply chain complexity.
Orthogonal functionalization Sequential synthesis Chemoselectivity

4-Chloro-3-formylcoumarin: Application Scenarios and Procurement


Divergent Medicinal Chemistry Library Synthesis via Orthogonal Sites

Research groups synthesizing focused libraries of 3,4-disubstituted coumarins or fused coumarin heterocycles (benzopyranopyrazoles, chromenoquinolinones, thienocoumarins) should prioritize this compound because it provides two sequentially addressable reactive sites—C3 formyl for initial condensation and C4 chloro for subsequent displacement or cross-coupling—reducing the number of distinct precursors needed from two to one [1]. The commercial availability at 97% purity from Sigma-Aldrich further supports reproducible library production .

Anti-inflammatory Programs Targeting TNF-α Pathway

Building on the demonstrated TNF-α inhibitory activity of chromenyl-furan carboxylate derivatives synthesized from this precursor—with compound 5k achieving an IC₅₀ of 0.047 µM, approaching prednisolone (0.033 µM)—medicinal chemistry teams pursuing oral or topical anti-inflammatory agents should select this building block as the entry point for scaffold optimization [1]. The in vivo validation of compound 5i in an LPS-induced mouse model provides additional confidence in the translational relevance of this scaffold [1].

Antimicrobial Hit Expansion via Schiff Base Diversification

When a screening hit contains a coumarin-3-carbaldehyde motif requiring C4 diversification, this compound is the preferred building block because the chloro substituent enables direct C4 modification after Schiff base formation at C3. The demonstrated MIC of 15 µg/mL for the 3-chlorophenylimino derivative (compound 3C) against a panel of Gram-positive, Gram-negative, and fungal organisms provides a benchmark for structure-activity relationship studies [1].

4-Aryl-3-formylcoumarins via Pd-Catalyzed Cross-Coupling

For programs requiring 4-aryl-3-formylcoumarins as intermediates, the Pd-catalyzed triarylbismuth cross-coupling protocol provides a direct, chemoselective route that is inaccessible from 4-hydroxy or unsubstituted coumarin-3-carbaldehyde analogs [1]. This single-step transformation avoids the 2–3 step protection–activation–coupling–deprotection sequence required with the hydroxy analog, directly reducing procurement costs and improving overall yield [1].

Application
Selection Property
Validation Focus
Divergent medicinal chemistry library synthesis
Orthogonal C3/C4 reactive sites
Sequential diversification reproducibility
TNF-α pathway inhibitor research
Scaffold delivering near-comparator potency
Cell-model and in vivo model-response context
Antimicrobial hit expansion via Schiff bases
C4 chloro enables post-condensation diversification
MIC endpoint screening against bacterial and fungal panels
4-Aryl-3-formylcoumarin intermediate synthesis
Pd-catalyzed chemoselective C4 cross-coupling
Single-step transformation yield and purity

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